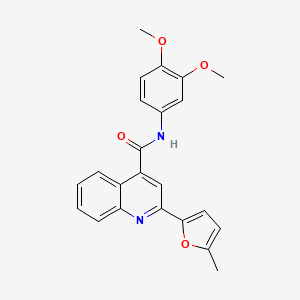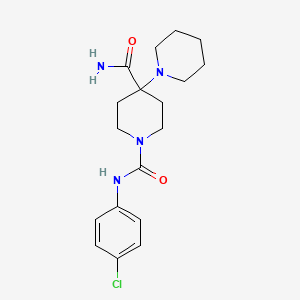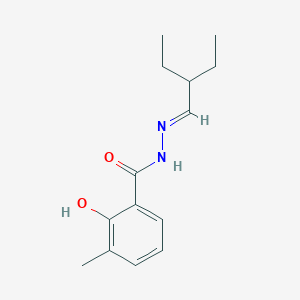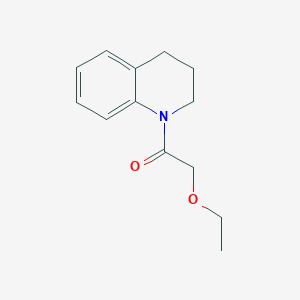
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of quinolinecarboxamides and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. Additionally, it has been shown to modulate the activity of various neurotransmitter receptors, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory effects by inhibiting the production of inflammatory mediators. Additionally, it has been shown to have neuroprotective effects by modulating the activity of various neurotransmitter receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide in lab experiments include its high potency and selectivity towards various enzymes and signaling pathways. It also has a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its poor solubility in aqueous solutions and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. One potential direction is to optimize the synthesis method for better yields and purity. Another direction is to further investigate its potential therapeutic properties in various disease models. Additionally, the development of novel formulations and delivery systems may improve its solubility and stability, making it a more viable candidate for clinical use.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been studied for its antimicrobial and antifungal properties.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-8-10-20(29-14)19-13-17(16-6-4-5-7-18(16)25-19)23(26)24-15-9-11-21(27-2)22(12-15)28-3/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQITKIXPCLOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-bromobenzyl)thio]acetyl}-N-(4-chlorobenzyl)hydrazinecarbothioamide](/img/structure/B4713925.png)
![N-{[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4713926.png)
![2-bromo-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4713934.png)

![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B4713947.png)
![7-butyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4713954.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopentyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B4713960.png)
![ethyl 2-(3-{3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4713961.png)


![1-(2-fluorophenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4714004.png)
![N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4714007.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4714015.png)
